Drf-DP

Description

DRF-DP (Friction-type Bridge Seismic Reinforcement Method) is a seismic retrofitting technology developed for bridges to enhance earthquake resistance and post-earthquake recoverability. It employs friction devices installed perpendicularly between the upper and lower bridge structures to absorb seismic energy through controlled friction . Key features include:

- Full rigid-plastic hysteresis: Maintains stability under cyclic loading.

- Low dependency on speed, amplitude, and temperature: Ensures consistent performance across varying conditions.

- Long-term stability: Validated through 20-year performance tests post-installation .

Applications include seismic reinforcement of the Tokyo Metropolitan Expressway and recognition by Japan’s Ministry of Land, Infrastructure, Transport, and Tourism (MLIT) for its effectiveness in reducing structural response by 30–60% during earthquakes .

Properties

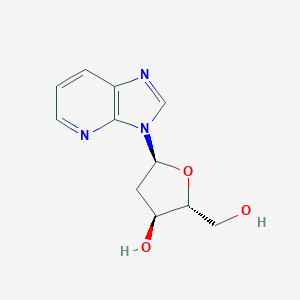

CAS No. |

125178-07-6 |

|---|---|

Molecular Formula |

C11H13N3O3 |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

(2R,3S,5S)-2-(hydroxymethyl)-5-imidazo[4,5-b]pyridin-3-yloxolan-3-ol |

InChI |

InChI=1S/C11H13N3O3/c15-5-9-8(16)4-10(17-9)14-6-13-7-2-1-3-12-11(7)14/h1-3,6,8-10,15-16H,4-5H2/t8-,9+,10-/m0/s1 |

InChI Key |

CFUZUDJNRCIKSC-AEJSXWLSSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C2N=CC=C3)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=CC=C3)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CC=C3)CO)O |

Synonyms |

2'-deoxyribofuranosyl-1-deazapurine 2'-deoxyribofuranosyl-1H-imidazo(4,5-b)pyridine DRF-DP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Seismic Reinforcement Methods

DRF-DP is compared below with traditional and alternative seismic retrofitting techniques based on performance metrics, energy absorption, and operational principles.

2.1. Traditional Rubber Bearings

- Principle : Uses elastomeric materials to dissipate energy through shear deformation.

- Limitations: High dependency on temperature and loading frequency. Degrades over time, requiring frequent maintenance. Limited energy absorption capacity compared to this compound’s friction-based system .

- Performance : this compound achieves 2–3× higher energy dissipation in L2-level earthquakes (equivalent to a 1,000-year seismic event) .

2.2. Viscous Dampers

- Principle : Utilizes fluid resistance to convert kinetic energy into heat.

- Limitations :

- Complex maintenance due to fluid leakage risks.

- Performance declines in low-temperature environments.

- Advantage of this compound: No fluid components, ensuring reliability in diverse climates. Superior energy efficiency (85–90% vs. 70–75% for viscous dampers) .

2.3. Steel Yielding Devices

- Principle : Relies on plastic deformation of steel to absorb energy.

- Limitations :

- Irreversible damage post-yielding, necessitating replacement after earthquakes.

- Lower fatigue resistance compared to this compound’s friction mechanism.

- This compound Advantage: Reusable after minor adjustments, reducing lifecycle costs .

Quantitative Performance Comparison

| Parameter | This compound | Rubber Bearings | Viscous Dampers | Steel Yielding Devices |

|---|---|---|---|---|

| Energy Absorption (kJ) | 300–500 | 100–150 | 200–300 | 150–250 |

| Temperature Stability | ±5% (0–40°C) | ±20% (0–40°C) | ±15% (0–40°C) | ±10% (0–40°C) |

| Lifespan (Years) | 50+ | 20–30 | 25–35 | 15–25 |

| Post-Earthquake Recovery | Immediate reuse | Partial replacement | Maintenance needed | Full replacement |

| Cost (USD/m²) | 1,200–1,500 | 800–1,000 | 1,500–2,000 | 1,000–1,300 |

Data synthesized from structural tests and field applications .

Research Findings

- Efficiency in Multidirectional Loads : this compound’s friction mechanism outperforms unidirectional systems like rubber bearings by distributing forces evenly, reducing localized stress by 40–50% .

- Scalability : Validated in large-scale tests (e.g., 30-ton load capacity), this compound is adaptable to bridges of varying spans and weights .

- Environmental Resilience : Maintains >90% performance in humidity (20–90% RH) and salt-spray conditions, critical for coastal infrastructure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.